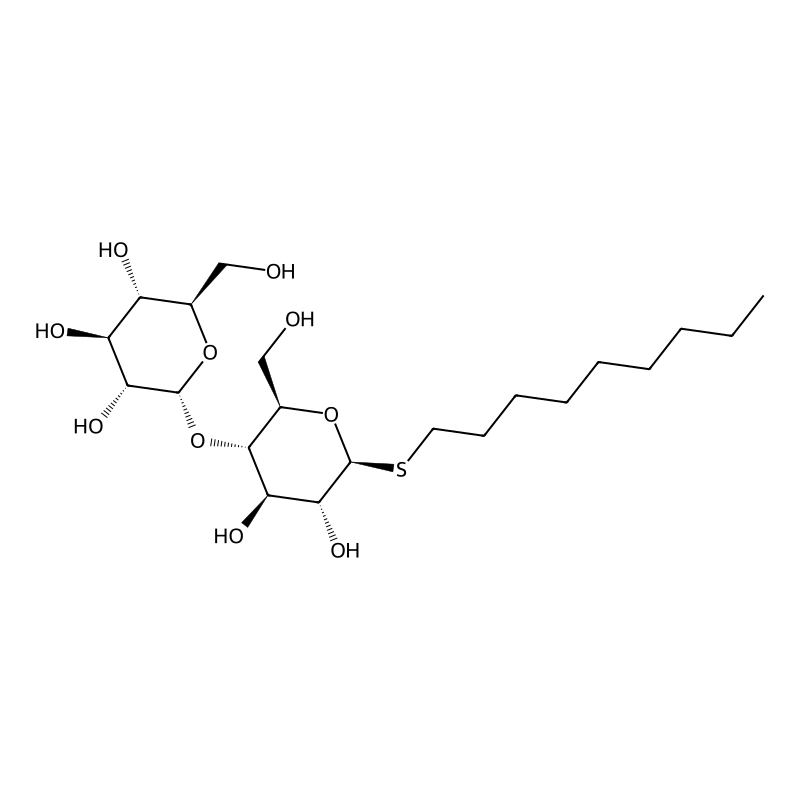Nonyl-|A-D-1-thiomaltoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Membrane Protein Research
One of the primary applications of Nonyl-|A-D-1-thiomaltoside is in the study of membrane proteins. These proteins are embedded within the cell membrane and play crucial roles in various cellular processes, such as signal transduction, transport, and enzymatic activity. However, studying membrane proteins can be challenging due to their complex structure and insolubility in aqueous solutions.
Nonyl-|A-D-1-thiomaltoside, with its mild detergent properties, can gently solubilize membranes, allowing researchers to extract and purify membrane proteins for further analysis. This enables researchers to study the structure, function, and interactions of these vital molecules.
Protein-Lipid Interactions
Nonyl-|A-D-1-thiomaltoside is also valuable in studying protein-lipid interactions. Lipids are essential components of cell membranes and play a crucial role in protein function. By using Nonyl-|A-D-1-thiomaltoside to solubilize membranes, researchers can investigate how proteins interact with specific lipids within the membrane environment. This information helps understand how proteins function within the context of a cell and sheds light on various cellular processes.
Enzyme Activity Assays
Nonyl-|A-D-1-thiomaltoside can be used in enzyme activity assays involving membrane-bound enzymes. By solubilizing the membranes, the detergent allows the enzymes to access their substrates in solution, enabling researchers to measure their activity under controlled conditions. This application is crucial for understanding the function and regulation of various enzymes involved in cellular metabolism and signaling pathways.
Nonyl-α-D-1-thiomaltoside is a non-ionic surfactant that belongs to the class of alkyl thiomaltosides. This compound is characterized by a hydrophobic nonyl group attached to a maltoside structure through a thiol linkage. The presence of the nonyl group imparts significant hydrophobic characteristics, while the maltoside moiety contributes to its solubility in aqueous environments. Nonyl-α-D-1-thiomaltoside is used primarily in biochemical applications, particularly in the solubilization of membrane proteins and as a detergent in various laboratory procedures.
- Hydrolysis: Under acidic or basic conditions, the thiomaltoside can hydrolyze, leading to the release of nonyl alcohol and maltose.
- Oxidation: The thiol group can be oxidized to form disulfides, which may alter the surfactant's properties.
- Esterification: The hydroxyl groups on the maltose unit can undergo esterification with various acids, modifying the compound's solubility and surface activity.
These reactions are crucial for understanding how Nonyl-α-D-1-thiomaltoside behaves under different experimental conditions.
Nonyl-α-D-1-thiomaltoside exhibits notable biological activity, particularly in its role as a membrane protein solubilizer. Its effectiveness in disrupting lipid bilayers makes it useful for extracting membrane proteins while maintaining their functional integrity. This property is essential for studies involving:
- Protein crystallization
- Functional assays of membrane proteins
- Structural biology applications
Additionally, Nonyl-α-D-1-thiomaltoside has been shown to have low toxicity compared to other detergents, making it favorable for use in biological systems.
The synthesis of Nonyl-α-D-1-thiomaltoside typically involves several steps:
- Preparation of Maltose Derivative: Maltose is first converted into a suitable derivative that can react with thiol groups.
- Thiol Addition: A nonyl thiol is introduced to the maltose derivative under controlled conditions, promoting the formation of the thiomaltoside linkage.
- Purification: The product is purified using chromatographic techniques to ensure high purity and yield.
Alternative methods may include enzymatic synthesis using glycosyltransferases, which can provide more specificity and reduce by-products.
Nonyl-α-D-1-thiomaltoside finds extensive applications in various fields:
- Biotechnology: Used for solubilizing membrane proteins for structural and functional studies.
- Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and bioavailability.
- Cosmetics: Utilized in formulations as a mild surfactant and emulsifier.
These applications highlight its versatility as a surfactant in both research and commercial products.
Studies on Nonyl-α-D-1-thiomaltoside interactions typically focus on its ability to interact with lipid membranes and proteins. Key findings include:
- Membrane Disruption: It effectively disrupts lipid bilayers, facilitating protein extraction without denaturing them.
- Protein Stability: Interaction studies indicate that it stabilizes certain membrane proteins during purification processes, preserving their functionality.
These interactions are critical for optimizing conditions in biochemical assays and structural biology experiments.
Nonyl-α-D-1-thiomaltoside shares similarities with several other compounds but stands out due to its unique structure and properties. Below are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octyl β-D-glucopyranoside | Glycoside | Shorter alkyl chain; higher toxicity |
| Dodecyl α-D-maltoside | Glycoside | Longer alkyl chain; different solubilization properties |
| Triton X-100 | Nonionic detergent | Polyethylene glycol-based; higher cloud point |
| Lauryl maltoside | Glycoside | Similar maltose structure but shorter chain |
Nonyl-α-D-1-thiomaltoside's longer nonyl chain provides enhanced hydrophobicity compared to shorter-chain analogs, making it particularly effective for solubilizing membrane proteins while maintaining lower toxicity levels.








